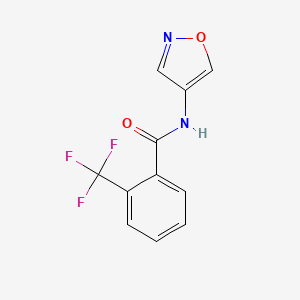

N-(isoxazol-4-yl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(isoxazol-4-yl)-2-(trifluoromethyl)benzamide is a chemical entity that can be synthesized through various organic reactions. It is characterized by the presence of an isoxazole ring attached to a benzamide moiety with a trifluoromethyl group. This structure is of interest due to the unique properties imparted by the trifluoromethyl group and the potential biological activities associated with the isoxazole and benzamide functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available raw materials. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide involves ring-closing reactions, reduction, and acylation as key steps, yielding the final product in more than 30% overall yields . Similarly, the synthesis of isoxazole derivatives can be achieved by reacting trifluoromethyl-substituted anilines with dianions derived from oximes, leading to the formation of isoxazoles where the trifluoromethyl group participates in the cyclization .

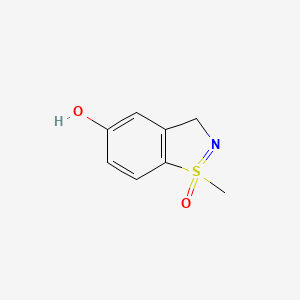

Molecular Structure Analysis

The molecular structure of compounds similar to N-(isoxazol-4-yl)-2-(trifluoromethyl)benzamide can be confirmed using techniques such as NMR, IR, and single-crystal X-ray diffraction. For example, the unexpected formation of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides was confirmed by NMR and X-ray diffraction, which indicated a Z configuration of the C=N double bond substituents . Additionally, the crystal structure of benzothiazole derivatives was determined, revealing discrete dimers connected into a three-dimensional network by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of the trifluoromethyl group in such compounds is noteworthy. It can undergo nucleophilic substitution reactions, as seen in the synthesis of isoxazoles and triazines . The presence of the trifluoromethyl group can also lead to the formation of highly fluorescent products upon oxidation, as demonstrated by the conversion of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides into 1,2-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(isoxazol-4-yl)-2-(trifluoromethyl)benzamide and related compounds are influenced by their molecular structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of adjacent protons and the overall stability of the molecule. The isoxazole ring contributes to the rigidity of the molecule and can participate in hydrogen bonding, affecting solubility and crystallinity. The benzamide moiety is a common feature in many biologically active compounds and can engage in various non-covalent interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Wissenschaftliche Forschungsanwendungen

Discovery of Glycoprotein IIb/IIIa Antagonists

The compound is part of a study that discovered orally active isoxazoline glycoprotein IIb/IIIa antagonists. The research involved evaluating the effect of placing lipophilic substituents at positions alpha and beta to the carboxylate moiety, leading to the identification of a compound with superior potency and duration of antiplatelet effects in dogs. This research is foundational for the development of antiplatelet agents (Xue et al., 1997).

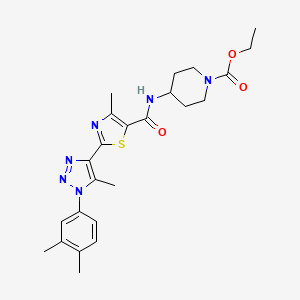

Cycloaddition Reactions

Another study focused on the use of benzo[d]isoxazoles as novel nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing a concise and chemoselective access to polysubstituted heterocycles. This research opens pathways for the synthesis of complex molecules for medicinal chemistry applications (Xu et al., 2018).

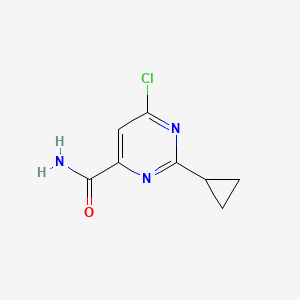

Synthesis of Heterocyclic Derivatives

Research into the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles has led to the synthesis of multiple heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. This demonstrates the compound's role in facilitating diverse chemical transformations (Mohareb et al., 2004).

Inhibition of Dihydroorotate Dehydrogenase

A study on the isoxazol derivative leflunomide and its metabolites revealed their strong inhibitory effects on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This finding has implications for the development of immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).

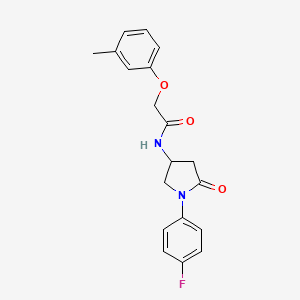

Anti-Influenza Virus Activity

Research on benzamide-based heterocycles has identified compounds with significant antiviral activities against the H5N1 influenza virus. This highlights the potential of such compounds in the development of new antiviral drugs (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-2-1-3-8(9)10(17)16-7-5-15-18-6-7/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCFRRYGMBYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CON=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)-2-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

![[3-Amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2528134.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)